molecular formula C15H11BrN4O2 B2521097 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea CAS No. 1334374-62-7

1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

Cat. No.: B2521097
CAS No.: 1334374-62-7
M. Wt: 359.183
InChI Key: CYRWZJCEJNCOSB-UHFFFAOYSA-N
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Description

1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains an oxadiazole ring, which is known for its stability and biological activity, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzohydrazide with phenyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Mechanism of Action

The mechanism of action of 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea stands out due to its stable oxadiazole ring and the potential for diverse chemical modifications. Its unique structure allows for specific interactions with biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRWZJCEJNCOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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